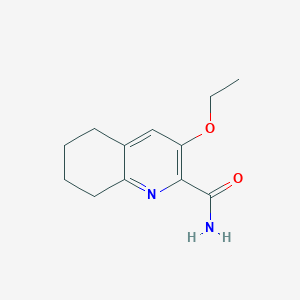

3-Ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C12H16N2O2 |

|---|---|

Molekulargewicht |

220.27 g/mol |

IUPAC-Name |

3-ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-10-7-8-5-3-4-6-9(8)14-11(10)12(13)15/h7H,2-6H2,1H3,(H2,13,15) |

InChI-Schlüssel |

RCFUVRURUIDXHH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(N=C2CCCCC2=C1)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Hydrogenation

The Chinese patent CN101544601B details a method for synthesizing 5,6,7,8-tetrahydroquinoline from quinoline using a palladium-carbon (Pd/C) catalyst. Key steps include:

-

Catalyst Preparation : Pd/C (5 wt% Pd) is treated with aqueous hydrochloride and bicarbonate to enhance selectivity.

-

Hydrogenation Conditions : Conducted at 20–110°C under hydrogen pressure until pressure stabilization, followed by isomerization at 140–300°C for 1–4 hours.

-

Yield Optimization : At 20°C and 12 atm H₂, the yield reaches 36.4% after isomerization.

This method avoids high-pressure equipment, making it industrially viable. However, the yield remains moderate, necessitating post-reaction purification.

Cyclization via Knoevenagel Condensation

The US patent US10392384B2 describes a Knoevenagel reaction to form cinnamic ester intermediates, which are cyclized to tetrahydroquinoline derivatives. For example:

-

Reaction Setup : A cyano ester reacts with an aldehyde in dichloromethane with piperidine/glacial acetic acid catalysis.

-

Conditions : 6 hours at reflux with azeotropic water removal, yielding >96% conversion.

-

Cyclization : The intermediate undergoes pressure-driven cyclization in isopropanol at 100°C for 20–24 hours, yielding >87%.

This approach ensures high regioselectivity and scalability, though it requires careful control of stoichiometry and solvent selection.

Introduction of the Ethoxy Group

The ethoxy moiety at position 3 is introduced via alkoxylation or Williamson ether synthesis .

Direct Alkoxylation of Hydroxy Precursors

A hydroxylated tetrahydroquinoline intermediate undergoes ethylation using ethyl bromide or iodomethane. The US patent highlights:

Etherification via SN2 Displacement

A halogenated precursor (e.g., 3-chloro derivative) reacts with sodium ethoxide in ethanol. The US patent notes that chlorine analogs show comparable reactivity to bromine, enabling cost-effective substitutions.

Carboxamide Functionalization

The carboxamide group is introduced through amide bond formation from carboxylic acid precursors.

Imidazolide Activation

Direct Ammonolysis

Alternatively, the acid is heated with aqueous ammonia under reflux. This method avoids high-pressure equipment but requires longer reaction times (16–24 hours).

Integrated Synthetic Routes

Combining the above steps, two scalable pathways emerge:

Route A: Hydrogenation-First Approach

Route B: Cyclization-First Approach

Reaction Optimization and Scalability

Solvent and Catalyst Selection

Analyse Chemischer Reaktionen

Reaktionstypen

3-Ethoxy-5,6,7,8-Tetrahydrochinolin-2-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinolin-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können Tetrahydrochinolin-Derivate liefern.

Substitution: Die Ethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Für Substitutionsreaktionen werden Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-Derivate.

Reduktion: Tetrahydrochinolin-Derivate.

Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the prominent applications of 3-Ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide is in the development of anticancer agents. Research has shown that derivatives of tetrahydroquinoline possess significant cytotoxic properties against multidrug-resistant cancer cells. For instance, studies indicate that compounds with similar structures can effectively reverse multidrug resistance (MDR) in cancer cells by modulating the activity of ATP-binding cassette transporters like P-glycoprotein (P-gp) .

Case Study: MDR Reversal

In a study focusing on 5-oxo-hexahydroquinoline derivatives, it was found that specific compounds significantly blocked P-gp efflux and induced apoptosis in MES-SA-DX5 human uterine sarcoma cells. The most potent derivatives demonstrated selective cytotoxicity against MDR cells compared to non-resistant counterparts . This suggests that this compound and its analogs could be further explored as potential MDR reversal agents in cancer therapy.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of tetrahydroquinoline derivatives. Compounds similar to this compound have been studied for their ability to minimize ischemic nerve damage following strokes or heart attacks. This neuroprotective effect is attributed to their capability to influence oxidative stress pathways and enhance cellular resilience against injury .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of tetrahydroquinoline derivatives. Compounds within this class have shown activity against various bacterial strains and fungi. For example, certain derivatives have been tested against pathogens such as Mycobacterium smegmatis and Candida albicans, demonstrating significant antimicrobial effects .

Targeting Protein-RNA Interactions

Recent studies have also explored the role of tetrahydroquinolines in targeting protein-RNA interactions. Specifically, compounds designed to inhibit LIN28—a protein involved in regulating oncogenic microRNAs—have shown promise in altering cellular morphology and inducing changes in gene expression associated with cancer progression . This highlights a novel application for this compound in RNA biology and cancer therapeutics.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. The presence of functional groups such as ethoxy and carboxamide plays a crucial role in determining the compound's pharmacological properties .

Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 3-Ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights :

- Ethoxy vs.

- Carboxamide Position : The 2-carboxamide moiety is critical for hydrogen bonding with biological targets, as seen in N-(3-pyridylmethyl) derivatives with analgesic activity .

- Ring Saturation: Partial hydrogenation (tetrahydro vs.

Physicochemical Properties

Comparative data highlight the influence of substituents on key properties:

Notable Trends:

- Ethoxy vs. Amino Groups: The ethoxy substituent likely reduces aqueous solubility compared to amino-substituted analogues (e.g., Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate) but may enhance membrane permeability .

- Crystallinity : Methoxy and oxo groups (as in ) promote crystallization, whereas ethoxy and carboxamide moieties may introduce steric hindrance, affecting polymorphism .

Analgesic Activity

N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide (analogue with 4-hydroxy and 2-oxo groups) showed significant analgesic effects in rodent models, though polymorphism led to variable efficacy . The ethoxy group in the target compound may stabilize the molecule against metabolic degradation, extending its half-life.

Enzyme Inhibition

Thieno[2,3-b]quinoline derivatives (e.g., ) exhibit potent kinase inhibition due to the thiophene ring’s electron-rich nature. The absence of a thiophene moiety in this compound suggests a different target profile, possibly favoring G-protein-coupled receptors.

Antimicrobial Potential

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate demonstrated moderate antibacterial activity against Staphylococcus aureus, attributed to the chlorophenyl group’s hydrophobic interactions . The ethoxy group in the target compound may similarly enhance penetration into bacterial membranes.

Biologische Aktivität

3-Ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide is a compound belonging to the class of tetrahydroquinolines, which has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant properties, neuroprotective effects, and its role in various therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a tetrahydroquinoline core with an ethoxy group and a carboxamide substituent, which contribute to its biological activities.

Antioxidant Properties

Research indicates that compounds within the tetrahydroquinoline class exhibit significant antioxidant properties. A study highlighted that related compounds can reduce oxidative stress markers such as lipid peroxidation and protein oxidation products. Specifically, the antioxidant activity is crucial in neuroprotection against conditions like Parkinson's disease .

Table 1: Antioxidant Activity of Related Compounds

| Compound Name | IC50 (µM) | Effect on Oxidative Stress |

|---|---|---|

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | 50 | Significant reduction |

| This compound | TBD | TBD |

Neuroprotective Effects

The neuroprotective effects of tetrahydroquinolines have been documented in various studies. For instance, compounds similar to this compound have shown efficacy in improving motor coordination and reducing neuroinflammation in animal models of Parkinsonism. These effects are attributed to the modulation of proinflammatory cytokines and the inhibition of NF-κB signaling pathways .

Case Study: Neuroprotection in Parkinson's Disease

In a controlled study involving Wistar rats induced with Parkinsonism through rotenone administration:

- Treatment Group : Received 50 mg/kg of HTHQ.

- Control Group : No treatment.

Results indicated improved motor coordination scores and reduced inflammation markers in the treatment group compared to controls .

Anticancer Activity

Tetrahydroquinoline derivatives have been explored for their anticancer properties. The compound's structural characteristics allow it to interact with various biological targets. For example:

- Mechanism : Inhibition of cell proliferation in cancer cell lines.

- Findings : Compounds with similar structures demonstrated GI50 values as low as 0.1 µM against melanoma and breast cancer cells .

Table 2: Anticancer Activity Summary

| Compound Name | Cancer Type | GI50 (µM) |

|---|---|---|

| This compound | Melanoma | TBD |

| Related Tetrahydroquinolines | Breast Cancer | 0.1 |

Other Therapeutic Potential

Beyond neuroprotection and anticancer activity, tetrahydroquinolines are being investigated for:

Q & A

Q. What are the common synthetic routes for preparing 3-Ethoxy-5,6,7,8-tetrahydroquinoline-2-carboxamide?

A typical approach involves multi-step synthesis starting with the condensation of substituted cyclohexanones with ethyl cyanoacetate or similar reagents. For example, refluxing with ethanol and piperidine under controlled conditions can facilitate cyclization and functionalization of the tetrahydroquinoline core. Post-synthetic modifications, such as carboxamide introduction via coupling reagents (e.g., EDC/HOBt), are critical . Solvent selection (e.g., absolute ethanol) and catalyst optimization (e.g., piperidine) significantly influence yield .

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

- NMR : Analyze the chemical shifts for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.3 ppm for OCH₂) and the tetrahydroquinoline protons (δ ~1.8–2.5 ppm for cyclohexane protons).

- IR : Confirm the carboxamide C=O stretch (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹).

- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with the ethoxy and carboxamide substituents .

Q. What solvents are suitable for dissolving this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Ethanol or methanol is often used for recrystallization. Comparative studies with structurally similar compounds suggest that alkyl chain length and substitution patterns influence solubility .

Advanced Research Questions

Q. How do substituents on the tetrahydroquinoline core influence biological activity?

Substituent effects are critical for target binding and pharmacokinetics. For example:

- Ethoxy group : Enhances lipophilicity and membrane permeability.

- Carboxamide : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). Comparative studies of analogs (e.g., methyl or amino-substituted derivatives) reveal that electron-withdrawing groups at position 2 improve stability, while bulky groups at position 3 reduce metabolic clearance .

Q. What strategies optimize reaction yields in multi-step synthesis?

Q. How can stability studies under physiological conditions (pH, temperature) inform formulation design?

Conduct accelerated degradation studies:

- pH stability : Test solubility and degradation in buffers (pH 1–10) at 37°C.

- Thermal stability : Monitor decomposition via DSC/TGA. Data from related compounds suggest that the ethoxy group improves stability in acidic conditions, while the carboxamide may hydrolyze in alkaline environments .

Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Variable Temperature (VT) NMR : Rule out conformational dynamics.

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals.

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for ethyl tetrahydroquinoline derivatives .

Q. How can computational modeling predict biological targets for this compound?

- Molecular docking : Screen against protein databases (e.g., PDBe) to identify binding pockets.

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity. Studies on similar quinoline derivatives highlight potential interactions with kinase or G-protein-coupled receptors .

Q. What methodologies assess interaction with biological targets (e.g., enzymes, receptors)?

Q. How to design analogs with improved pharmacokinetic properties?

- Bioisosteric replacement : Substitute the ethoxy group with trifluoromethyl or cyclopropyl to enhance metabolic stability.

- Prodrug strategies : Modify the carboxamide to a ester prodrug for increased oral bioavailability.

Preclinical studies on hexahydroquinoline analogs demonstrate improved half-life with halogenated substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.